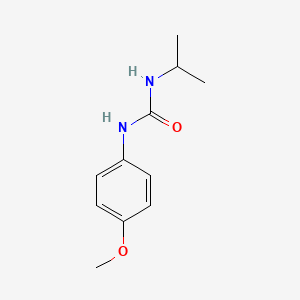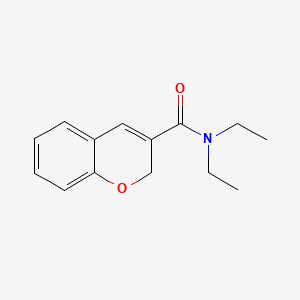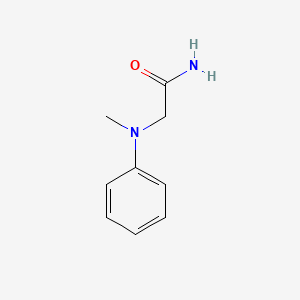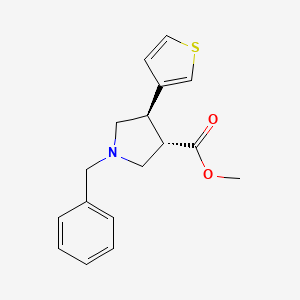
1-Isopropyl-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(4-methoxyphenyl)urea (IPMPU) is a small organic molecule with a wide range of applications in scientific research. IPMPU has been studied in depth and is used in a variety of laboratory experiments due to its unique properties. In
Mécanisme D'action
1-Isopropyl-3-(4-methoxyphenyl)urea is believed to act as an inhibitor of cytochrome P450 2D6 enzymes by binding to the active site of the enzyme. This binding blocks the enzyme’s ability to catalyze the reaction of substrates, leading to an inhibition of the enzyme’s activity. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea is believed to act as an inhibitor of other cytochrome P450 enzymes by binding to the active sites of these enzymes and blocking their activity.
Biochemical and Physiological Effects
1-Isopropyl-3-(4-methoxyphenyl)urea has been studied for its biochemical and physiological effects. In laboratory studies, 1-Isopropyl-3-(4-methoxyphenyl)urea has been found to inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the metabolism of certain drugs. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea has been found to have antioxidant effects, which may be beneficial in treating certain diseases.
Advantages and Limitations for Laboratory Experiments
1-Isopropyl-3-(4-methoxyphenyl)urea has several advantages for laboratory experiments. It is a small organic molecule that is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea is a relatively selective inhibitor of cytochrome P450 enzymes, which makes it useful for studying the structure and function of these enzymes. However, 1-Isopropyl-3-(4-methoxyphenyl)urea is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
In the future, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used in a variety of ways. It could be used to study the structure and function of cytochrome P450 enzymes in greater detail, and it could be used to develop better inhibitors of these enzymes. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used to study the effects of cytochrome P450 enzyme inhibition on drug metabolism, and to develop new drugs that are more resistant to cytochrome P450 enzyme inhibition. 1-Isopropyl-3-(4-methoxyphenyl)urea could also be used to study the effects of cytochrome P450 enzyme inhibition on other biochemical and physiological processes, such as oxidative stress and inflammation. Finally, 1-Isopropyl-3-(4-methoxyphenyl)urea could be used to develop new fluorescent probes for the detection of metal ions, and to develop new compounds for the synthesis of other compounds.
Méthodes De Synthèse
1-Isopropyl-3-(4-methoxyphenyl)urea can be synthesized in a variety of ways, including the reaction of 4-methoxyphenol and isopropyl isocyanate, the reaction of 4-methoxyphenol and isopropyl chloroformate, and the reaction of 4-methoxyphenol and isopropyl bromoformate. Each of these reactions produces 1-Isopropyl-3-(4-methoxyphenyl)urea in high yields. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea can be prepared in a single step by reaction of 4-methoxyphenol with isopropyl isocyanate in the presence of a base.
Applications De Recherche Scientifique
1-Isopropyl-3-(4-methoxyphenyl)urea has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, as an enzyme inhibitor, as a substrate for cytochrome P450 enzymes, and as an inhibitor of the cytochrome P450 2D6 enzyme. In addition, 1-Isopropyl-3-(4-methoxyphenyl)urea has been used to study the structure and function of various proteins, and as a reagent for the synthesis of various compounds.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPOSDNKKHJOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(4-methoxyphenyl)urea | |
CAS RN |
110363-53-6 |
Source


|
| Record name | 1-ISOPROPYL-3-(4-METHOXYPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)

![2-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}ethan-1-ol](/img/structure/B6615428.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)






